molecular formula C19H24N2 B8644822 6-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)pyridin-2-ylamine

6-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)pyridin-2-ylamine

Cat. No. B8644822
M. Wt: 280.4 g/mol
InChI Key: DNOSWEGNKVYYQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08907098B2

Procedure details

The preparation is carried out as already described starting from 2.30 g (13.0 mmol) of 6-bromopyridin-2-ylamine and 5.22 g (13.7 mmol) of 4,4,5,5-tetramethyl-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane.

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][CH:3]=1.CC1(C)C(C)(C)OB([C:17]2[CH:26]=[CH:25][C:24]3[C:23]([CH3:28])([CH3:27])[CH2:22][CH2:21][C:20]([CH3:30])([CH3:29])[C:19]=3[CH:18]=2)O1>>[CH3:27][C:23]1([CH3:28])[CH2:22][CH2:21][C:20]([CH3:30])([CH3:29])[C:19]2[CH:18]=[C:17]([C:2]3[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][CH:3]=3)[CH:26]=[CH:25][C:24]1=2

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
BrC1=CC=CC(=N1)N
Step Two
Name
Quantity
5.22 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC=2C(CCC(C2C=C1)(C)C)(C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1(C=2C=CC(=CC2C(CC1)(C)C)C1=CC=CC(=N1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.